molecular formula C8H3FKNO3 B2448404 Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate CAS No. 2375270-70-3

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate

Cat. No. B2448404
CAS RN: 2375270-70-3
M. Wt: 219.213
InChI Key: NLOKZJBOBXAWDI-UHFFFAOYSA-M
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Description

Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C8H3FKNO3 . It is a derivative of benzoxazole, a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. One approach involves the reaction of 2-aminophenol with aldehydes under different reaction conditions and catalysts . Another method involves the use of elemental sulfur promoting the synthesis of benzoxazole derivatives .


Molecular Structure Analysis

The molecular structure of Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate consists of a benzoxazole ring, which is a bicyclic planar molecule, attached to a carboxylate group . The benzoxazole ring contains a nitrogen atom and an oxygen atom, and the carboxylate group contains a potassium atom .


Chemical Reactions Analysis

Benzoxazole derivatives, including Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate, can undergo various chemical reactions. For instance, they can react with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Physical And Chemical Properties Analysis

The average mass of Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate is 219.211 Da and its monoisotopic mass is 218.973404 Da .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate is not mentioned in the search results, benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .

Future Directions

Benzoxazole derivatives have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . There is an increased demand to develop newer antimicrobial agents and chemotherapeutics to treat cancer . Therefore, the study and development of benzoxazole derivatives, including Potassium 5-fluoro-1,3-benzoxazole-2-carboxylate, could be a promising area of research in the future.

properties

IUPAC Name

potassium;5-fluoro-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3.K/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOKZJBOBXAWDI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FKNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-fluorobenzo[D]oxazole-2-carboxylate

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